molecular formula C15H22N2O2 B15130986 Methyl alpha,alpha-dimethyl-4-(1-piperazinyl)benzeneacetate

Methyl alpha,alpha-dimethyl-4-(1-piperazinyl)benzeneacetate

Cat. No.: B15130986
M. Wt: 262.35 g/mol
InChI Key: XTYDXZYWCVNFFL-UHFFFAOYSA-N
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Description

Methyl alpha,alpha-dimethyl-4-(1-piperazinyl)benzeneacetate is a chemical compound with the molecular formula C15H22N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl alpha,alpha-dimethyl-4-(1-piperazinyl)benzeneacetate typically involves the reaction of alpha,alpha-dimethyl-4-(1-piperazinyl)benzeneacetic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. Industrial production methods may also include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

Methyl alpha,alpha-dimethyl-4-(1-piperazinyl)benzeneacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Scientific Research Applications

Methyl alpha,alpha-dimethyl-4-(1-piperazinyl)benzeneacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl alpha,alpha-dimethyl-4-(1-piperazinyl)benzeneacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring in the compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl alpha,alpha-dimethyl-4-(1-piperazinyl)benzeneacetate is unique due to its specific structural features, such as the presence of both the piperazine ring and the ester functional group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

methyl 2-methyl-2-(4-piperazin-1-ylphenyl)propanoate

InChI

InChI=1S/C15H22N2O2/c1-15(2,14(18)19-3)12-4-6-13(7-5-12)17-10-8-16-9-11-17/h4-7,16H,8-11H2,1-3H3

InChI Key

XTYDXZYWCVNFFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N2CCNCC2)C(=O)OC

Origin of Product

United States

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